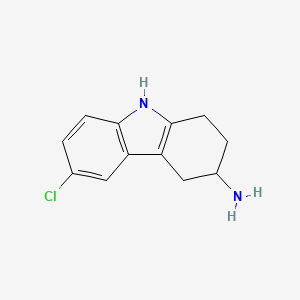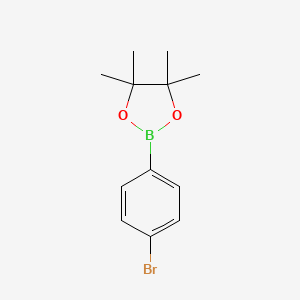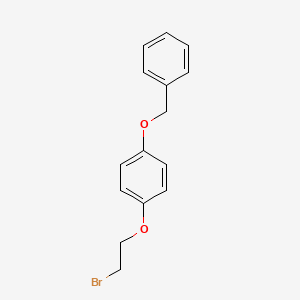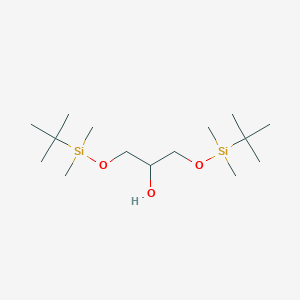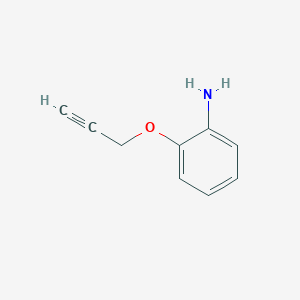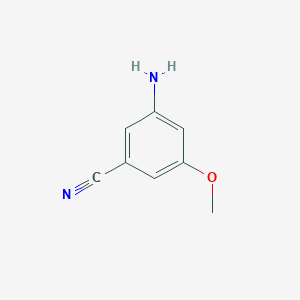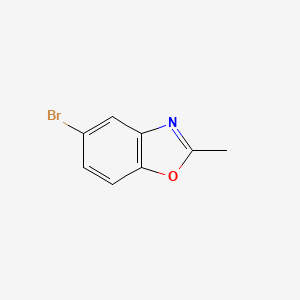
5-ブロモ-2-メチル-1,3-ベンゾオキサゾール
概要
説明
5-Bromo-2-methyl-1,3-benzoxazole, also known as 5-bromo-2-methoxybenzoxazole, is an important organic molecule that is widely used in pharmaceutical and chemical research. It is a heterocyclic aromatic compound containing a benzene ring with a bromine atom and a methoxy group attached. The molecule has a molecular weight of 198.04 g/mol and a melting point of 151-152°C. It is a colorless solid at room temperature and is soluble in many organic solvents.
科学的研究の応用
抗菌剤
5-ブロモ-2-メチル-1,3-ベンゾオキサゾールは、抗菌剤としての可能性が研究されています。大腸菌、緑膿菌、肺炎桿菌、チフス菌などのグラム陽性菌とグラム陰性菌の幅広い菌種に対して活性を示すことが確認されています。また、カンジダ・アルビカンスやアスペルギルス・ニガーなどの真菌株に対しても活性を示します。 ベンゾオキサゾール誘導体に電子求引基が存在すると、抗菌活性が向上することがわかっています .
抗がん活性
この化合物は、抗がん特性についても評価されています。ヒト結腸直腸癌(HCT116)細胞株を用いたin vitro試験では、特定のベンゾオキサゾール誘導体が、5-フルオロウラシルなどの標準的な薬剤と同等の抗がん活性を有する可能性が示されています。 これは、5-ブロモ-2-メチル-1,3-ベンゾオキサゾールががん治療研究において潜在的な用途を持つ可能性を示唆しています .
創薬中間体
医薬品化学において、ベンゾオキサゾール誘導体は、新しい生体材料の調製のための中間体として使用されます。 抗菌、抗真菌、抗がん効果など、幅広い活性を示すことから、様々な薬理活性分子合成における重要な構成要素となっています .
有機合成
ベンゾオキサゾールコアは、有機合成における貴重な骨格です。これは、治療用途の可能性を持つものも含め、複雑な分子の合成に使用されます。 例えば、HIV逆転写酵素阻害剤やビススチリル色素の合成に関与しており、化学合成における汎用性を示しています .
薬理学研究
5-ブロモ-2-メチル-1,3-ベンゾオキサゾールを含むベンゾオキサゾール誘導体は、幅広い活性を持つことから、薬理学研究で注目されています。 これらの化合物は、抗炎症、抗マイコバクテリア、抗ヒスタミン、抗パーキンソン、Rhoキナーゼ阻害剤など、様々な用途における可能性が研究されています .
生化学研究
生化学において、ベンゾオキサゾール誘導体の研究は、小分子と生体システムの相互作用を理解するのに役立ちます。 これらの化合物は、生化学経路を調べるためのツールとして役立ち、細胞プロセスに関与する酵素、受容体、その他のタンパク質の阻害剤または活性化剤として作用する可能性があります .
作用機序
Target of Action
5-Bromo-2-methyl-1,3-benzoxazole, also known as 5-Bromo-2-methylbenzo[d]oxazole, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction with these targets can result in changes at the molecular level, which can then lead to the observed pharmacological effects.
Biochemical Pathways
Benzoxazole derivatives are known to interact with a variety of biological targets, potentially affecting multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been found to exhibit a range of pharmacological activities, suggesting that they can have various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzoxazole derivatives .
Safety and Hazards
将来の方向性
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .
生化学分析
Biochemical Properties
5-Bromo-2-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, 5-Bromo-2-methyl-1,3-benzoxazole interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their normal function.
Cellular Effects
The effects of 5-Bromo-2-methyl-1,3-benzoxazole on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Bromo-2-methyl-1,3-benzoxazole can induce apoptosis by modulating signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes in cells .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-1,3-benzoxazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, 5-Bromo-2-methyl-1,3-benzoxazole can activate certain signaling pathways in cancer cells, leading to changes in gene expression that promote apoptosis .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-methyl-1,3-benzoxazole change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to 5-Bromo-2-methyl-1,3-benzoxazole has been observed to cause sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-1,3-benzoxazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and antifungal activities . At high doses, 5-Bromo-2-methyl-1,3-benzoxazole can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-2-methyl-1,3-benzoxazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial growth and survival . Additionally, 5-Bromo-2-methyl-1,3-benzoxazole can affect the levels of key metabolites in fungal cells, leading to antifungal effects .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-methyl-1,3-benzoxazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, 5-Bromo-2-methyl-1,3-benzoxazole can bind to transport proteins that facilitate its entry into bacterial cells, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-1,3-benzoxazole plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, in fungal cells, 5-Bromo-2-methyl-1,3-benzoxazole may be localized to the mitochondria, where it disrupts mitochondrial function and induces cell death .
特性
IUPAC Name |
5-bromo-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCSPFGJDVVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435663 | |
| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-56-2 | |
| Record name | 5-Bromo-2-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)



